molecular formula C18H17N3O7 B5077704 Phenacyl 4-(2,4-dinitroanilino)butanoate

Phenacyl 4-(2,4-dinitroanilino)butanoate

Cat. No.: B5077704
M. Wt: 387.3 g/mol
InChI Key: HQMTZNRLVDUCQU-UHFFFAOYSA-N
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Description

Phenacyl 4-(2,4-dinitroanilino)butanoate is a synthetic organic compound of interest in advanced chemical and biochemical research. This molecule integrates a 2,4-dinitroanilino moiety, a group known in materials science for its electron-withdrawing properties and role in chromophore design . The phenacyl ester group is a versatile functional handle, often utilized in protective groups or as a precursor for active species in synthetic transformations. Researchers may employ this chemical as a key intermediate in the development of novel organic materials, as a building block in pharmaceutical research, or as a model compound in reaction mechanism studies. The compound is provided as a high-purity material to ensure consistent experimental results. Handling should only be performed by qualified professionals in a laboratory setting, utilizing appropriate personal protective equipment. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenacyl 4-(2,4-dinitroanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O7/c22-17(13-5-2-1-3-6-13)12-28-18(23)7-4-10-19-15-9-8-14(20(24)25)11-16(15)21(26)27/h1-3,5-6,8-9,11,19H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMTZNRLVDUCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenacyl 4-(2,4-dinitroanilino)butanoate typically involves a multi-step process. One common method starts with the preparation of phenacyl bromide through the bromination of acetophenone in the presence of anhydrous aluminum chloride and ether . The phenacyl bromide is then reacted with 4-(2,4-dinitroanilino)butanoic acid in the presence of a base such as potassium carbonate to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenacyl 4-(2,4-dinitroanilino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The phenacyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of phenacyl ketones or carboxylic acids.

    Reduction: Formation of 4-(2,4-diaminoanilino)butanoate.

    Substitution: Formation of substituted phenacyl derivatives.

Mechanism of Action

The mechanism of action of Phenacyl 4-(2,4-dinitroanilino)butanoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The phenacyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Disperse Yellow 1 (4-(2,4-Dinitroanilino)phenol)

  • Structure: Phenolic backbone with 2,4-dinitroanilino group.
  • Properties : Molecular weight = 275.22 g/mol; melting point = 191°C .
  • Differs from RJC02337 in lacking the butanoate ester and PfDegP binding activity .

Modified RJC02337 Derivatives (Bio-isosteres)

  • Chemotype 1 (Thiol-modified) : Enhanced binding affinity (−9.2 kcal/mol*) via sulfur interactions in PfDegP’s hydrophobic pocket .
  • Chemotype 2 (Nitrogen-modified) : Improved electrostatic complementarity but lower efficacy than thiol variants .

Comparative Analysis of Binding and Selectivity

Compound Binding Energy (kcal/mol) Key Interactions Selectivity for PfDegP
RJC02337 −8.149 H-bonds (LYS 209, LYS 368); hydrophobic (PHE135, PRO138) High
T0873 (Dinitolmide) ~−15 (LF Rank Score) Undisclosed Low
T2823 (Crocin) ~−15 (LF Rank Score) Undisclosed Low
Thiol-modified RJC02337 −9.2* Sulfur-mediated van der Waals interactions High

Source : .
*Estimated from bio-isosteric optimization data.

Discussion of Key Findings

Structural Backbone Influence: The butanoate chain in RJC02337 balances hydrophobicity and flexibility, enabling optimal PfDegP binding. Longer chains (e.g., pentanoic/hexanoic acids) may reduce specificity due to steric hindrance . The phenacyl ester enhances membrane permeability compared to carboxylic acid analogs (e.g., 5-(2,4-dinitroanilino)pentanoic acid).

Functional Group Modifications: Thiol additions improve binding by interacting with PfDegP’s sulfur-rich regions, whereas nitrogen groups offer moderate gains . Disperse Yellow 1’s phenolic structure lacks the ester group critical for PfDegP inhibition, limiting therapeutic relevance .

Therapeutic vs. Non-Therapeutic Applications: RJC02337 and its derivatives are optimized for antimalarial activity, while analogs like DAMP and Disperse Yellow 1 serve non-therapeutic roles (e.g., pH probes, dyes) .

Q & A

Basic: What are the recommended synthetic routes for Phenacyl 4-(2,4-dinitroanilino)butanoate, and what experimental conditions optimize yield?

Methodological Answer:

  • Step 1: Start with nucleophilic substitution of 2,4-dinitroaniline with 4-bromobutyric acid phenacyl ester under anhydrous conditions. Use DMF as a solvent and potassium carbonate as a base at 80–90°C for 12–16 hours to form the intermediate .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress using TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).
  • Optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to ester) and employ inert atmosphere (N₂) to minimize side reactions like hydrolysis .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 8.5–9.0 ppm for nitro groups) and ester linkage (δ 4.5–5.0 ppm for phenacyl methylene) .
    • FT-IR: Identify carbonyl stretches (C=O at ~1720 cm⁻¹ for ester, N–H bend at ~1550 cm⁻¹ for anilino group) .
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, highlighting electron-deficient nitro groups critical for electrophilic reactivity .

Basic: What are the primary applications of this compound in biological assays?

Methodological Answer:

  • Dye-Based Tracking: Utilize its nitroanilino moiety for fluorescence quenching in Förster Resonance Energy Transfer (FRET) assays to monitor protease activity. For example, conjugate to peptide substrates and measure cleavage via fluorescence recovery .
  • Inhibitor Studies: Screen against parasitic enzymes (e.g., Plasmodium falciparum DegP) using kinetic assays. Prepare inhibitor stocks in DMSO (≤0.1% final concentration) to avoid solvent interference .

Advanced: How can computational methods enhance the design of this compound derivatives as enzyme inhibitors?

Methodological Answer:

  • Virtual Screening: Use molecular docking (AutoDock Vina) to prioritize derivatives with improved binding to target enzymes. Focus on substituents at the phenacyl group (e.g., electron-withdrawing groups to enhance π-stacking with aromatic residues) .
  • Molecular Dynamics (MD): Simulate ligand-enzyme complexes (GROMACS) for 100 ns to assess stability. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) to validate binding modes .
  • Bioisosteric Replacement: Replace the butanoate chain with thiol or amide groups to improve solubility while maintaining affinity. Validate via WaterMap analysis to optimize desolvation penalties .

Advanced: How do structural modifications (e.g., substituent position) influence the compound’s bioactivity?

Methodological Answer:

  • Positional Isomerism: Compare para vs. meta nitro substitutions. Synthesize analogs via regioselective nitration and test in enzyme inhibition assays. Para-substituted analogs show 3-fold higher activity due to better alignment with catalytic pockets .
  • Ester Group Optimization: Replace phenacyl with methyl or tert-butyl esters. Assess logP (HPLC) to correlate hydrophobicity with membrane permeability. Phenacyl esters exhibit balanced logP (~2.5) for cell penetration .

Advanced: How should researchers resolve contradictions between solubility data and observed bioactivity?

Methodological Answer:

  • Solubility Profiling: Measure solubility in PBS (pH 7.4) and DMSO via nephelometry. If low aqueous solubility (<50 µM) conflicts with high in vitro activity, consider nanoformulation (e.g., liposomal encapsulation) to enhance bioavailability .
  • Activity Correction: Normalize bioactivity data using solubility limits. For IC₅₀ values below solubility thresholds, confirm target engagement via SPR (surface plasmon resonance) to rule out false positives .

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